Bidentate Cu(I) Coordination: Olefin and Thiocarbonyl
In a direct comparative study of rhodanine–metal complexes, 3-allylrhodanine coordinates Cu(I) through both the thiocarbonyl sulfur and the olefinic double bond of the allyl group, as evidenced by IR spectroscopy of the Cu(3-allylrhodanine)Cl complex. In contrast, 5-methylrhodanine forms Cu(I) complexes (1:1, 1:2, 3:4 stoichiometries) that engage only the thiocarbonyl group, with no olefin participation [1]. This bidentate coordination mode is structurally unique among simple N-substituted rhodanines.
| Evidence Dimension | Coordination mode of Cu(I) complex |
|---|---|
| Target Compound Data | Cu(3-allylrhodanine)Cl: Cu bonded via thiocarbonyl group AND olefinic double bond (IR evidence) |
| Comparator Or Baseline | 5-Methylrhodanine–Cu complexes: Cu bonded via thiocarbonyl group only (1:1, 1:2, 3:4 stoichiometries) |
| Quantified Difference | Bidentate (S + C=C) vs. monodentate (S only) coordination; additional olefin binding site confirmed spectroscopically |
| Conditions | IR spectroscopic analysis of isolated Cu(I)–rhodanine complexes (solid state) |
Why This Matters
The allyl group provides a second coordination site that enhances metal-binding versatility, directly impacting applications in heavy metal capture, sensing, and catalysis where multidentate ligand behavior is advantageous.
- [1] Fabretti, A. C. et al. Rhodanine complexes of copper(I), palladium(II) and platinum(II). Inorg. Chim. Acta 1985, 101, 127–131. View Source
